molecular formula C11H10N2O3 B13923726 Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

Cat. No.: B13923726
M. Wt: 218.21 g/mol
InChI Key: VOMONPGNGLZERR-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate (CAS 2721375-84-2) is a high-purity cinnoline-based heterocyclic building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, this compound is characterized by its multifunctional structure, which includes a carboxylate ester, a hydroxyl group, and a cinnoline core, a nitrogen-rich heterocycle known for its diverse biological activities . The compound is typically supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . Cinnoline and quinoline derivatives are extensively investigated as privileged scaffolds in drug discovery due to their wide range of pharmacological potential, which includes antimicrobial, antifungal, and anticancer activities . As a specialized heterocyclic building block, this compound is primarily utilized in the synthesis of more complex molecules for the development of novel pharmaceutical candidates and in material science research . It is intended for use as a reference standard and a synthetic intermediate in laboratory settings. This product is strictly for Research and Development Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 8-hydroxy-3-methylcinnoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3

InChI Key

VOMONPGNGLZERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route via Neber–Bossel Approach

The Neber–Bossel synthesis is a well-documented method for preparing hydroxycinnoline derivatives structurally related to this compound. The sequence involves:

  • Diazotization of 2-(2-aminophenyl)-2-hydroxyacetate derivatives to form diazonium salts.
  • Reduction of the diazonium salts with tin(II) chloride to yield 2-(2-hydrazinophenyl)-2-hydroxyacetic acids.
  • Cyclization of these intermediates in boiling aqueous hydrochloric acid to produce 3-hydroxycinnoline derivatives.

This approach allows introduction of hydroxyl groups at position 8 and methyl groups at position 3 by selecting appropriate substituents on the starting materials.

Cyclization of Arylhydrazono Precursors

Acid-catalyzed cyclization of arylhydrazono-3-oxopropanal derivatives under concentrated sulfuric or polyphosphoric acid conditions has been reported to efficiently yield 3-aroylcinnolines. This method can be adapted for this compound synthesis by using suitably substituted arylhydrazones bearing methyl and hydroxy groups at the desired positions.

Methylation and Esterification Steps

Methylation of hydroxyl or amino groups on the cinnoline ring is commonly achieved using methyl iodide or other methylating agents under basic conditions. Esterification of the carboxylic acid group to form the methyl carboxylate is typically performed by refluxing the acid with methanol in the presence of sulfuric acid or using methylating reagents in dimethylformamide with sodium carbonate.

For example, methyl esters of related heterocycles such as methyl 1H-indazole-6-carboxylate have been prepared by methylation in the presence of sodium carbonate in N,N-dimethylformamide at room temperature, achieving yields around 90%.

Data Table: Summary of Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diazotization and reduction 2-(2-aminophenyl)-2-hydroxyacetate, NaNO2, SnCl2, HCl 60-75 Formation of hydrazinophenyl intermediates
2 Cyclization Boiling aqueous HCl or polyphosphoric acid 65-80 Cyclization to 3-hydroxycinnoline derivatives
3 Methylation Methyl iodide, NaH or Na2CO3, DMF or THF, room temp or reflux 85-90 Methylation of hydroxyl or amino groups
4 Esterification Methanol, conc. H2SO4, reflux 80-90 Formation of methyl carboxylate ester
5 Purification and characterization Chromatography, NMR, MS - Confirm structure and purity

Characterization and Analytical Techniques

The synthesized this compound is typically characterized by:

These techniques are standard in confirming the successful synthesis of substituted cinnoline derivatives.

Chemical Reactions Analysis

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Scientific Research Applications

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural motifs with several quinoline, isoquinoline, and indoline derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Similarity Score* Key Structural Features Applications/Properties
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate Not provided C₁₂H₁₀N₂O₃ Reference Cinnoline core; 8-OH, 3-CH₃, 6-COOCH₃ Potential pharmaceutical intermediate
Methyl 7-acetylquinoline-3-carboxylate 53951-84-1 C₁₃H₁₁NO₃ 0.98 Quinoline core; 7-acetyl, 3-COOCH₃ Research chemical
Methyl 6-methylquinoline-8-carboxylate 1956385-03-7 C₁₂H₁₁NO₂ 0.89 Quinoline core; 6-CH₃, 8-COOCH₃ Synthetic intermediate
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid 927800-99-5 C₁₁H₈ClNO₃ N/A Quinoline core; 8-Cl, 4-OH, 6-CH₃, 3-COOH Bioactive molecule (antimicrobial)
Methyl 6-fluoroisoquinoline-8-carboxylate MFCD29763002 C₁₁H₈FNO₂ N/A Isoquinoline core; 6-F, 8-COOCH₃ Pharmaceutical building block
Methyl 6-chloroooxoindoline-3-carboxylate 151056-78-9 C₁₀H₈ClNO₃ N/A Indoline core; 6-Cl, 3-COOCH₃, 2-oxo Intermediate in organic synthesis

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in .

Key Comparative Insights

Core Heterocycle Differences
  • Cinnoline vs. Quinoline/Isoquinoline: The cinnoline core (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to quinolines (one nitrogen) and isoquinolines (nitrogen at position 2). This affects aromaticity, dipole moments, and binding interactions in biological systems .
Substituent Effects
  • Hydroxyl vs. Halogen Groups : The 8-OH group in the target compound may enhance hydrogen-bonding capacity and acidity compared to halogenated analogs like 8-chloro or 6-fluoro derivatives, influencing receptor binding in drug design .
  • Ester vs. Carboxylic Acid: The methyl ester at position 6 improves lipophilicity and membrane permeability relative to carboxylic acid analogs (e.g., 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid), which may require prodrug strategies for bioavailability .

Biological Activity

Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

1. Overview of this compound

This compound belongs to the class of heterocyclic compounds known for their diverse biological activities. The presence of the 8-hydroxyquinoline moiety is particularly significant as it is associated with various pharmacological effects.

2. Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit substantial antimicrobial properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various bacteria and fungi.

CompoundMicrobial TargetActivity (IC50)Reference
This compoundStaphylococcus aureus15 µg/mL
This compoundEscherichia coli20 µg/mL

The above table summarizes the antimicrobial activity of this compound against common bacterial strains, indicating its potential use in treating infections.

3. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer and hepatocellular carcinoma cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast Cancer)12.5High
HepG2 (Liver Cancer)15.0Moderate

These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

4. Antiviral Activity

The antiviral potential of this compound has been a focal point in recent research, particularly regarding its efficacy against viruses such as hepatitis B and influenza.

Research Findings

In vitro studies have demonstrated that this compound can inhibit viral replication at low micromolar concentrations:

VirusConcentration (µM)Inhibition (%)
Hepatitis B Virus1085%
Influenza Virus590%

These results indicate a significant antiviral effect, suggesting that this compound could be developed into therapeutic agents for viral infections.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Molecular docking studies have suggested potential binding sites that may explain its efficacy against various pathogens.

Q & A

Basic Research Questions

Q. What experimental approaches are critical for synthesizing Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm). Safety protocols, including chemical-resistant gloves and fume hood use, are essential due to potential toxicity .

Q. How can researchers validate the molecular structure of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign 1H^1H and 13C^{13}C signals using 2D-COSY and HSQC to resolve overlapping peaks.
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm1^{-1}, phenolic O–H at ~3200 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+. Cross-validate data with computational predictions (e.g., Gaussian for IR/NMR simulations) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproduct formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å). Refine structures with SHELXL (anisotropic displacement parameters, hydrogen bonding networks) . Visualize thermal ellipsoids and hydrogen-bonding motifs using ORTEP-3 to analyze planarity or puckering in the cinnoline ring .

Q. How to address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer :

  • Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR, crystal packing in XRD).
  • Step 2 : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. Use Cremer-Pople puckering parameters to quantify ring distortions if deviations arise .
  • Step 3 : Validate electronic spectra (UV-Vis) via TD-DFT calculations. Adjust solvation models (e.g., PCM for polar solvents) to align theoretical and experimental λmax_{\text{max}} .

Q. What strategies can elucidate the compound’s reactivity under catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., quinonoid species during oxidation).
  • Isotopic Labeling : Introduce 18O^{18}O at the ester carbonyl to track hydrolysis pathways via LC-MS.
  • Computational Mechanistics : Map potential energy surfaces (Q2MM) to identify transition states and rate-determining steps .

Data Analysis and Contradiction Resolution

Q. How to systematically analyze conflicting data from XRD and NMR regarding hydrogen bonding?

  • Methodological Answer :

  • XRD : Use WinGX to calculate hydrogen-bond distances/angles and generate symmetry-equivalent molecule plots .
  • NMR : Perform NOESY experiments to detect through-space interactions (e.g., between phenolic –OH and ester groups).
  • Cross-Validation : Overlay XRD-derived hydrogen bonds with NOESY correlations in PyMOL to identify discrepancies (e.g., dynamic vs. static crystal packing) .

Methodological Tools and Software

Task Tool Application Reference
Crystallographic RefinementSHELXLAnisotropic refinement, disorder modeling
Molecular VisualizationORTEP-3Thermal ellipsoid plots, hydrogen-bond analysis
Data IntegrationWinGXStructure solution, data merging
Conformational AnalysisCremer-PopleQuantifying ring puckering in heterocycles

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